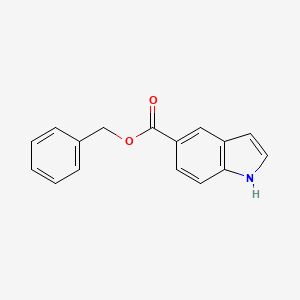

Benzyl 1H-indole-5-carboxylate

概要

説明

Benzyl 1H-indole-5-carboxylate is a chemical compound with the CAS Number: 136564-69-7 . It has a molecular weight of 251.28 . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of indole derivatives, including Benzyl 1H-indole-5-carboxylate, has attracted the attention of the chemical community due to their significant role in natural products and drugs . They are important types of molecules that play a main role in cell biology . The synthesis of these compounds involves various methods and techniques .Molecular Structure Analysis

The InChI Code for Benzyl 1H-indole-5-carboxylate is1S/C16H13NO2/c18-16(19-11-12-4-2-1-3-5-12)14-6-7-15-13(10-14)8-9-17-15/h1-10,17H,11H2 . This code provides a specific representation of its molecular structure.

科学的研究の応用

Antiviral Applications

Benzyl 1H-indole-5-carboxylate derivatives have been studied for their antiviral properties. Research indicates that certain indole derivatives exhibit inhibitory activity against influenza A and other viruses . These compounds could potentially be developed into antiviral medications, offering new avenues for treating viral infections.

Anticancer Applications

Indole compounds, including Benzyl 1H-indole-5-carboxylate derivatives, are being explored for their anticancer activities. They have shown promise in inhibiting the growth of various cancer cell lines, making them candidates for further investigation as potential chemotherapeutic agents .

Anti-inflammatory Applications

The anti-inflammatory potential of Benzyl 1H-indole-5-carboxylate derivatives is another area of interest. These compounds may modulate inflammatory pathways, suggesting a role in the treatment of inflammatory diseases .

Antioxidant Applications

Indole derivatives are also recognized for their antioxidant capabilities. By scavenging free radicals, these compounds could contribute to the prevention of oxidative stress-related diseases .

Antimicrobial Applications

The antimicrobial activity of Benzyl 1H-indole-5-carboxylate derivatives has been documented, with studies showing effectiveness against a range of pathogenic bacteria . This positions them as potential candidates for new antibiotic drugs.

Antitubercular Applications

Research has highlighted the antitubercular activity of indole derivatives. Given the global challenge of tuberculosis, these findings are significant and could lead to the development of novel treatments for this infectious disease .

将来の方向性

Indole derivatives, including Benzyl 1H-indole-5-carboxylate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are being increasingly used in the treatment of various disorders in the human body . Future research may focus on the development of novel methods of synthesis and exploring their potential therapeutic applications .

特性

IUPAC Name |

benzyl 1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19-11-12-4-2-1-3-5-12)14-6-7-15-13(10-14)8-9-17-15/h1-10,17H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHQDGAMZGNGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 1H-indole-5-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,6-Dimethoxy-2-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2864264.png)

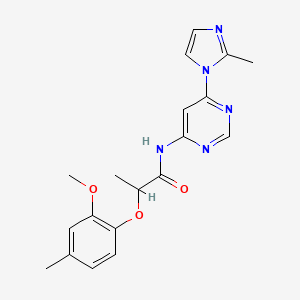

![N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2864270.png)

![N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2864273.png)

![4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864279.png)

![3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2864280.png)

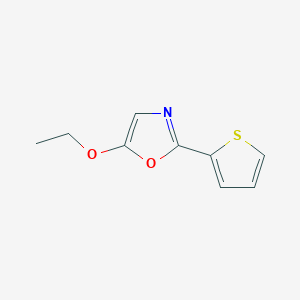

![5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole](/img/structure/B2864282.png)

![4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864285.png)